molecular formula C7H6BrN3O B13935886 3-Amino-5-bromo-6-methoxypicolinonitrile

3-Amino-5-bromo-6-methoxypicolinonitrile

Cat. No.: B13935886
M. Wt: 228.05 g/mol
InChI Key: LRLZRFFFNTZSSU-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-6-methoxypicolinonitrile is a chemical compound with the molecular formula C7H6BrN3O and a molecular weight of 228.05 g/mol It is a derivative of picolinonitrile, featuring an amino group at the 3-position, a bromine atom at the 5-position, and a methoxy group at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-6-methoxypicolinonitrile typically involves multi-step organic reactions. One common method includes the bromination of 6-methoxypicolinonitrile followed by the introduction of an amino group at the 3-position. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution patterns.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-6-methoxypicolinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups at the 5-position.

Scientific Research Applications

3-Amino-5-bromo-6-methoxypicolinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-6-methoxypicolinonitrile involves its interaction with molecular targets and pathways within biological systems. The amino and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The bromine atom can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-bromo-6-methoxypicolinonitrile is unique due to the presence of all three functional groups (amino, bromo, and methoxy) on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

3-amino-5-bromo-6-methoxypyridine-2-carbonitrile

InChI

InChI=1S/C7H6BrN3O/c1-12-7-4(8)2-5(10)6(3-9)11-7/h2H,10H2,1H3

InChI Key

LRLZRFFFNTZSSU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=N1)C#N)N)Br

Origin of Product

United States

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